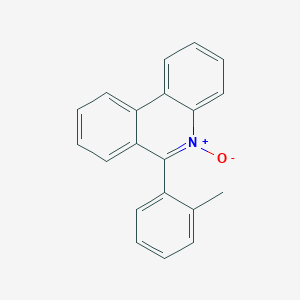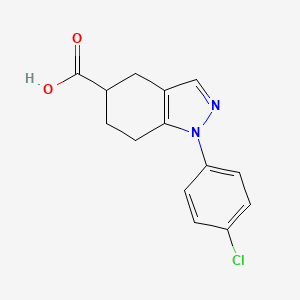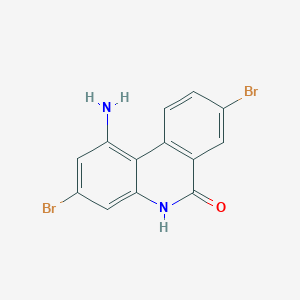amino}benzoyl)amino]pentanedioate CAS No. 51865-69-1](/img/structure/B14012166.png)
Diethyl 3-[(4-{[(benzyloxy)carbonyl](methyl)amino}benzoyl)amino]pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate is a complex organic compound with the molecular formula C25H30N2O7 . This compound is known for its intricate structure, which includes a benzyloxycarbonyl group, a methylamino group, and a benzoylamino group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by coupling with a benzoyl chloride derivative under basic conditions . The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro groups can be reduced to amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, amines, and substituted esters .
Applications De Recherche Scientifique
Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with certain biological molecules. The methylamino and benzoylamino groups contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]butanedioate
- Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate
- Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]hexanedioate
Uniqueness
Diethyl 3-(4-{[(benzyloxy)carbonylamino}benzoyl)amino]pentanedioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for selective interactions in biological systems, making it valuable in research and industrial applications .
Propriétés
Numéro CAS |
51865-69-1 |
|---|---|
Formule moléculaire |
C25H30N2O7 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
diethyl 3-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C25H30N2O7/c1-4-32-22(28)15-20(16-23(29)33-5-2)26-24(30)19-11-13-21(14-12-19)27(3)25(31)34-17-18-9-7-6-8-10-18/h6-14,20H,4-5,15-17H2,1-3H3,(H,26,30) |
Clé InChI |
VPACUMBBDWXKKK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(CC(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


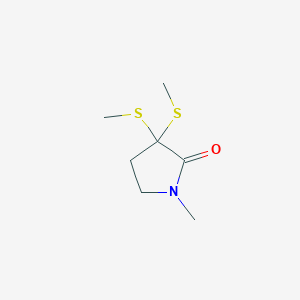
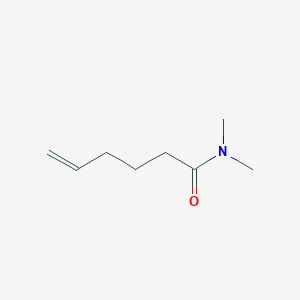
![2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
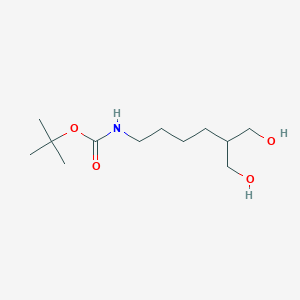
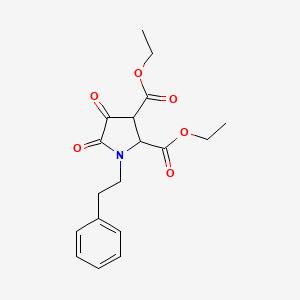
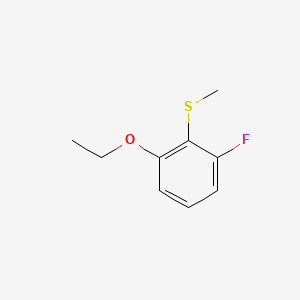

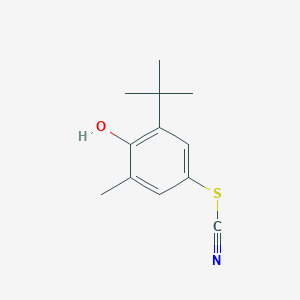
![rel-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B14012152.png)
